4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a chemical compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN) attached to a benzamide structure, with a thiophen-2-yl substituted cyclopentyl group. Cyanoacetamides are known for their versatility in organic synthesis and their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide can be achieved through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production of cyanoacetamides, including this compound, typically involves large-scale reactions using similar synthetic routes. The choice of reaction conditions and reagents may vary to optimize yield and purity. Solvent-free reactions and fusion methods are often employed to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide can undergo various chemical reactions, including:
Condensation Reactions: The active hydrogen on the cyanoacetamide can participate in condensation reactions with aldehydes or ketones to form heterocyclic compounds.
Substitution Reactions: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Condensation Reactions: Common reagents include aldehydes, ketones, and basic catalysts such as triethylamine.
Substitution Reactions: Reagents such as phenyl isothiocyanate in the presence of potassium hydroxide can be used.
Major Products Formed
Condensation Reactions: Formation of heterocyclic compounds such as pyrroles.
Substitution Reactions: Formation of thiophene derivatives.
Scientific Research Applications
4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide involves its interaction with molecular targets and pathways. The cyano group and the benzamide structure play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 4-cyano-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}benzamide
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
Uniqueness
4-cyano-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the thiophen-2-yl group and the cyclopentyl ring enhances its reactivity and potential biological activities compared to other cyanoacetamides .
Properties
IUPAC Name |
4-cyano-N-(1-thiophen-2-ylcyclopentyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c18-12-13-5-7-14(8-6-13)16(20)19-17(9-1-2-10-17)15-4-3-11-21-15/h3-8,11H,1-2,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JESLYZJEXJHEGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.